
2-Cyclopropylethyl 4-(prop-2-enoylamino)benzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Cyclopropylethyl 4-(prop-2-enoylamino)benzoate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is also known as CX-5461 and is a potent inhibitor of RNA polymerase I transcription.
Mechanism Of Action
CX-5461 works by binding to the DNA binding cleft of RNA polymerase I and preventing the formation of the pre-initiation complex. This inhibition of RNA polymerase I transcription leads to the selective downregulation of ribosomal RNA synthesis, which ultimately results in the inhibition of cancer cell growth and proliferation.
Biochemical and Physiological Effects
CX-5461 has been shown to induce DNA damage and activate the DNA damage response pathway in cancer cells. This leads to the activation of cell cycle checkpoints and apoptosis, which ultimately results in the death of cancer cells. CX-5461 has also been found to have anti-inflammatory and anti-angiogenic effects, which may contribute to its anticancer activity.
Advantages And Limitations For Lab Experiments
One of the major advantages of CX-5461 is its potency and selectivity against cancer cells. This makes it a promising candidate for cancer therapy. However, CX-5461 has a short half-life and is rapidly metabolized in vivo, which may limit its efficacy. In addition, CX-5461 has been found to have off-target effects on other RNA polymerases, which may lead to unwanted side effects.
Future Directions
There are several future directions for research on CX-5461. One area of research is to develop more potent and selective inhibitors of RNA polymerase I transcription. Another area of research is to investigate the combination of CX-5461 with other anticancer agents to enhance its efficacy. Finally, the development of CX-5461 as a diagnostic tool for cancer detection is also an area of potential future research.
Conclusion
In conclusion, CX-5461 is a promising compound with potential applications in cancer therapy. Its selective inhibition of RNA polymerase I transcription has been shown to be effective against a wide range of cancer types. However, further research is needed to optimize its efficacy and minimize its side effects. The development of CX-5461 as a diagnostic tool for cancer detection is also an area of potential future research.
Synthesis Methods
The synthesis of CX-5461 involves the reaction of 2-cyclopropylethylamine with 4-(prop-2-enoylamino)benzoic acid in the presence of HATU and DIPEA. The reaction is carried out in DMF at room temperature for 24 hours. The resulting product is then purified by column chromatography to obtain CX-5461 in high yield and purity.
Scientific Research Applications
CX-5461 has been extensively studied for its potential applications in cancer therapy. It has been shown to selectively inhibit the transcription of ribosomal RNA, which is essential for the growth and proliferation of cancer cells. CX-5461 has been found to be effective against a wide range of cancer types, including breast cancer, ovarian cancer, pancreatic cancer, and leukemia.
properties
IUPAC Name |
2-cyclopropylethyl 4-(prop-2-enoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO3/c1-2-14(17)16-13-7-5-12(6-8-13)15(18)19-10-9-11-3-4-11/h2,5-8,11H,1,3-4,9-10H2,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOLDPHYQLZZIST-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=C(C=C1)C(=O)OCCC2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Cyclopropylethyl 4-(prop-2-enamido)benzoate | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-(3-chlorophenyl)-N-(2-(6-methyl-1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)propanamide](/img/structure/B2884193.png)
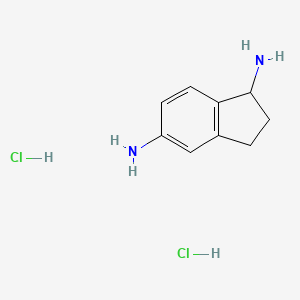
![1H,4H,5H,6H,7H-pyrazolo[3,4-b]pyridine-3-carboxylic acid hydrochloride](/img/structure/B2884197.png)
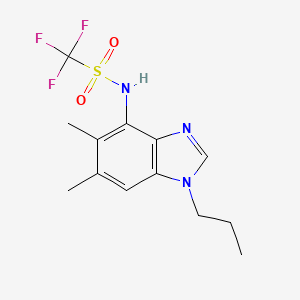
![1-(4-Methoxyphenyl)-2-[(6-pyridin-4-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]ethanone](/img/structure/B2884201.png)
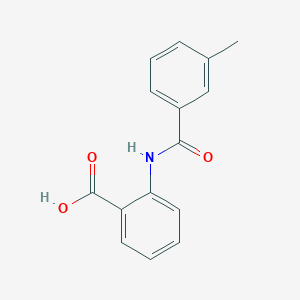
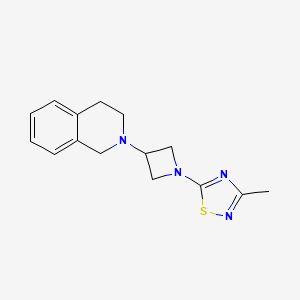

![2-(2,4-Dichlorophenoxy)-1-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2884209.png)
![4-[[2-[[4-Methoxy-2-(trifluoromethyl)phenoxy]methyl]aziridin-1-yl]methyl]-1-methylpyrazole](/img/structure/B2884211.png)
![Racemic-(3aR,4S,6S,7S,7aS)-5-(tert-butoxycarbonyl)-2,2-dimethylhexahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridine-6-carboxylic acid](/img/structure/B2884212.png)
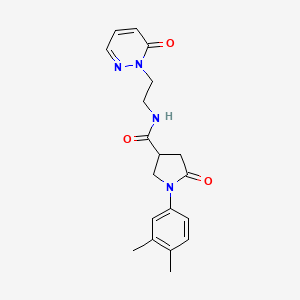
![5-Chloro-4-[4-(5-chloro-2-fluorobenzoyl)piperazine-1-carbonyl]-2-(methylsulfanyl)pyrimidine](/img/structure/B2884215.png)